molecular formula C7H10O7 B130144 2-Methylcitric acid CAS No. 6061-96-7

2-Methylcitric acid

Cat. No. B130144
CAS RN: 6061-96-7
M. Wt: 206.15 g/mol
InChI Key: YNOXCRMFGMSKIJ-UHFFFAOYSA-N
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Description

2-Methylcitric acid (2MCA) is a compound that can be formed through the enzymatic condensation of propionyl-CoA and oxaloacetic acid, catalyzed by citrate synthase. This reaction is less efficient compared to the condensation of acetyl-CoA and oxaloacetic acid to form citric acid. 2MCA contains two asymmetric carbon atoms, leading to the existence of two pairs of related enantiomers, known as 2-methylcitric acid I and II . The accumulation of 2MCA is observed in conditions such as methylmalonic and propionic acidemias, which are associated with severe neurological symptoms .

Synthesis Analysis

The synthesis of 2MCA can be elevated in patients with cobalamin (Cbl) deficiency due to increased intracellular levels of propionyl-CoA. A study developed a new capillary gas chromatographic-mass spectrometric assay to measure 2MCA levels in serum and cerebrospinal fluid (CSF), finding that most patients with Cbl deficiency had elevated levels of 2MCA . Additionally, metabolic engineering has been employed to create strains of Ralstonia eutropha and Pseudomonas putida capable of overproducing 2MCA, which could be used for biotechnological production of the compound .

Molecular Structure Analysis

The molecular structure of 2MCA has been studied using various techniques. The absolute separation of the four stereoisomeric configurations of methylcitric acid can be achieved using capillary gas chromatography-mass spectrometry, which has allowed for the identification of the isomers produced by different enzymes . The crystal structure of 2-methylcitrate synthase from Salmonella typhimurium has provided insights into the domain movement and substrate specificity, which is crucial for the synthesis of 2MCA .

Chemical Reactions Analysis

2MCA has been shown to impair glutamate metabolism in brain mitochondria by inhibiting ADP-stimulated and uncoupled respiration, particularly affecting mitochondria respiring on glutamate. It also inhibits glutamate dehydrogenase activity and induces mitochondrial permeability transition, which can contribute to the pathogenesis of brain damage in patients with methylmalonic and propionic acidemias . The stereoisomers of 2MCA may also have different effects on enzymes such as aconitase, with one isomer potentially acting as an inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2MCA have been characterized in various studies. For instance, the normal range for 2MCA levels in serum and CSF has been established, providing a reference for identifying abnormal levels in patients with Cbl deficiency . The NMR spectra of 2MCA in urine have been analyzed, allowing for the distinction between different stereoisomers of the compound, which is important for the diagnosis and understanding of metabolic disorders .

Scientific Research Applications

Newborn Screening Laboratory

  • Specific Scientific Field: Pathology and Laboratory Medicine .
  • Summary of the Application: 2-Methylcitric acid (MCA), along with methylmalonic acid (MMA), and homocysteine (HCY), is analyzed in dried blood spots by LC-MS/MS for application in the newborn screening laboratory . This is primarily used for screening inborn errors of propionate, cobalamin, and methionine metabolism .
  • Methods of Application or Experimental Procedures: The implementation of liquid chromatography tandem mass spectrometry (LC-MS/MS) second-tier testing for MCA, MMA, and HCY from the same dried blood spot (DBS) card can improve disease screening performance by reducing the false-positive rate and eliminating the need for repeat specimen collection . A dual derivatization LC-MS/MS approach is used to detect elevated MCA, MMA, and HCY in DBS cards .
  • Results or Outcomes: The clinical utility was demonstrated by retrospective analysis of specimens, an interlaboratory method comparison, and assessment of external proficiency samples. Imprecision was <10.8% CV, with analyte recoveries between 90.2 and 109.4% .

Bacterial Metabolism

  • Specific Scientific Field: Microbiology .
  • Summary of the Application: The 2-methylcitrate cycle is a widely distributed carbon metabolic pathway playing a crucial role in consuming propionate or propionyl-CoA in bacteria .
  • Methods of Application or Experimental Procedures: The 2-methylcitrate cycle involves the conversion of propionyl-CoA to pyruvate and succinate, which can directly enter the tricarboxylic acid cycle for further metabolism .
  • Results or Outcomes: Research has shown that bacteria with the 2-methylcitrate cycle can utilize substrates that can produce propionyl-CoA, such as odd-chain fatty acids and cholesterol, as carbon sources for growth and reproduction, both in vitro and during infection .

Catabolism of Amino Acids

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: 2-Methylcitric acid is an intermediate of the constitutive methylcitric acid cycle involved in propionyl-CoA oxidation during the catabolism of different amino acids .
  • Methods of Application or Experimental Procedures: The production of 2-methylisocitric acid was examined during the catabolism of different amino acids by a mutant lacking 2-methylisocitrate lyase, a key enzyme of the cycle . The acid was produced equimolarly from isoleucine within a range of amounts of the amino acid added .

Potential Drug Targets

  • Specific Scientific Field: Pharmacology .
  • Summary of the Application: The key enzymes in the 2-methylcitrate cycle have potential application as drug targets for prevention and treatment of bacterial infection .
  • Methods of Application or Experimental Procedures: This application is more of a theoretical proposition at this stage, and specific methods of application or experimental procedures are not detailed .
  • Results or Outcomes: The potential of these enzymes as drug targets is still under investigation, and no specific results or outcomes have been reported yet .

Metabolic Turnover of Intracellular Amino Acids

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: 2-Methylcitric acid is involved in the catabolism of propionyl-CoA derived from the metabolic turnover of intracellular amino acids .
  • Methods of Application or Experimental Procedures: The production of 2-methylisocitric acid was examined during the catabolism of different amino acids by a mutant lacking 2-methylisocitrate lyase, a key enzyme of the cycle . The acid was produced equimolarly from isoleucine within a range of amounts of the amino acid added .

Biomarkers for Drug Development

  • Specific Scientific Field: Pharmacology .
  • Summary of the Application: 2-Methylcitric acid, along with propionyl-CoA, can accumulate pathologically in inborn errors of propionate, cobalamin, and methionine metabolism . These metabolites are potential biomarkers for drug development in propionic and methylmalonic acidemias .
  • Methods of Application or Experimental Procedures: This application is more of a theoretical proposition at this stage, and specific methods of application or experimental procedures are not detailed .
  • Results or Outcomes: The potential of these metabolites as biomarkers for drug development is still under investigation, and no specific results or outcomes have been reported yet .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The methylcitrate cycle and the glyoxylate cycle synergistically regulate carbon source utilization as well as fungal growth, development, and pathogenic process in pathogenic fungi . These insights might, ultimately, advance the discovery and development of new therapeutics, not only for methylmalonic acidemia but also for other currently intractable mitochondrial diseases .

properties

IUPAC Name

2-hydroxybutane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXCRMFGMSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863685
Record name 2-Methylcitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylcitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylcitric acid

CAS RN

6061-96-7
Record name 2-Methylcitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6061-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcitric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylcitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
960
Citations
AR Horswill, JC Escalante-Semerena - Journal of bacteriology, 1999 - Am Soc Microbiol
… 2-methylcitric acid cycle demonstrated that it was widely distributed among fungi (20). Considering that the 2-methylcitric acid … tested for activities of the 2-methylcitric acid cycle, we may …
Number of citations: 193 journals.asm.org
CT Turgeon, MJ Magera, CD Cuthbert… - Clinical …, 2010 - academic.oup.com
… Measurement of more specific disease markers such as total homocysteine (tHCY), methylmalonic acid (MMA), 3-hydroxy propionic acid, and 2-methylcitric acid (MCA) as part of the …
Number of citations: 145 academic.oup.com
AU Amaral, C Cecatto, RF Castilho… - Journal of …, 2016 - Wiley Online Library
… We propose that brain glutamate oxidation is disturbed by 2-methylcitric acid (2MCA), which accumulates in tissues from patients with propionic and methylmalonic acidemias because …
Number of citations: 28 onlinelibrary.wiley.com
RH Allen, SP Stabler, DG Savage, J Lindenbaum - Metabolism, 1993 - Elsevier
… designated as 2-methylcitric acid I … 2-methylcitric acid in Cbl deficiency, we developed a new capillary gas chromatographic-mass spectrometric assay and measured 2-methylcitric acid …
Number of citations: 146 www.sciencedirect.com
JA Dubland, B Rakić, H Vallance, G Sinclair - Journal of Mass …, 2021 - Elsevier
Inborn errors of propionate, cobalamin and methionine metabolism are targets for Newborn Screening (NBS) in most programs world-wide, and are primarily screened by analyzing for …
Number of citations: 7 www.sciencedirect.com
X Fu, YK Xu, P Chan, PK Pattengale - JIMD Reports-Volume 10, 2013 - Springer
… Elevations of total homocysteine (tHcy), Met, methylmalonic acid (MMA), and 2-methylcitric acid (2MCA) are indicative of disorders in these related pathways, and can clinically present …
Number of citations: 42 link.springer.com
C Ewering, F Heuser, JK Benölken, CO Brämer… - Metabolic …, 2006 - Elsevier
In this study strains of Ralstonia eutropha H16 and Pseudomonas putida KT2440 were engineered which are suitable for biotechnological production of 2-methylcitric acid (2MC). …
Number of citations: 54 www.sciencedirect.com
OY Al-Dirbashi, N McIntosh… - Journal of medical …, 2017 - journals.sagepub.com
… To mitigate this, we recently described a simple method to measure 2-methylcitric acid (MCA) in dried blood spots (DBS) that can be easily incorporated as a second-tier test for samples …
Number of citations: 20 journals.sagepub.com
M Busch, G Stein, W Poppitz, G Hein… - Journal of Chromatography …, 2002 - Elsevier
… of the tert.-butyldimethylsilyl derivatization product of 2-methylcitric acid (2-MCA) I and II (a) and mass spectra of derivatized 2-methylcitric acid II (b) and 2-methylcitric acid-d 3 II (c). For …
Number of citations: 12 www.sciencedirect.com
Z Hu, J Yang, Y Lin, J Wang, L Hu… - Journal of medical …, 2021 - journals.sagepub.com
Objectives Determination of methylmalonic acid, 2-methylcitric acid, and total homocysteine in dried blood spots by liquid chromatography–tandem mass spectrometry has usually been …
Number of citations: 10 journals.sagepub.com

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